molecular formula C9H15F2NO B1654084 2-(4,4-difluorocyclohexyl)-N-methylacetamide CAS No. 2097937-65-8

2-(4,4-difluorocyclohexyl)-N-methylacetamide

Cat. No.: B1654084
CAS No.: 2097937-65-8
M. Wt: 191.22
InChI Key: FNDFYHYSSWOWKL-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)-N-methylacetamide is a fluorinated organic compound characterized by its cyclohexyl ring with two fluorine atoms at the 4,4-positions and an acetamide group attached to the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-difluorocyclohexyl)-N-methylacetamide typically involves the following steps:

  • Preparation of 4,4-Difluorocyclohexylamine: : This can be achieved by the fluorination of cyclohexylamine using suitable fluorinating agents such as Selectfluor.

  • Acetylation: : The resulting 4,4-difluorocyclohexylamine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

  • Methylation: : Finally, the acetylated product is methylated using methyl iodide or dimethyl sulfate to introduce the N-methyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced fluorination techniques can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)-N-methylacetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the fluorine atoms or the amide group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.

  • Substitution: : Nucleophiles like hydroxide (OH-) or alkyl halides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : 2-(4,4-Difluorocyclohexyl)acetic acid

  • Reduction: : 2-(4,4-Difluorocyclohexyl)ethanol or 2-(4,4-Difluorocyclohexyl)ethylamine

  • Substitution: : Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)-N-methylacetamide has several applications in scientific research:

  • Chemistry: : It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: : The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.

  • Industry: : The compound is used in the production of specialty chemicals and materials that require fluorine atoms for enhanced properties.

Mechanism of Action

The mechanism by which 2-(4,4-Difluorocyclohexyl)-N-methylacetamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

2-(4,4-Difluorocyclohexyl)-N-methylacetamide is unique due to its fluorinated cyclohexyl ring, which imparts distinct chemical and physical properties compared to non-fluorinated analogs. Similar compounds include:

  • 2-(4,4-Difluorocyclohexyl)acetic acid

  • 2-(4,4-Difluorocyclohexyl)ethanol

  • 2-(4,4-Difluorocyclohexyl)ethylamine

These compounds share the difluorocyclohexyl core but differ in their functional groups, leading to variations in their reactivity and applications.

Properties

IUPAC Name

2-(4,4-difluorocyclohexyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO/c1-12-8(13)6-7-2-4-9(10,11)5-3-7/h7H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDFYHYSSWOWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255978
Record name Cyclohexaneacetamide, 4,4-difluoro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097937-65-8
Record name Cyclohexaneacetamide, 4,4-difluoro-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097937-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexaneacetamide, 4,4-difluoro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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